molecular formula C4H10Cl2O2Si B1585041 Dichloro(diethoxy)silane CAS No. 4667-38-3

Dichloro(diethoxy)silane

Cat. No. B1585041
CAS RN: 4667-38-3
M. Wt: 189.11 g/mol
InChI Key: UFCXHBIETZKGHB-UHFFFAOYSA-N
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Description

Dichloro(diethoxy)silane is a chemical compound with the formula C4H10Cl2O2Si . It has a molecular weight of 189.112 . The IUPAC Standard InChI is InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of Dichloro(diethoxy)silane can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction between EtSi(H)Cl2 and DMSO (molar ratio 1:1, 0 °C) was revealed to be dependent on the solvent nature . The composition of the products formed upon this reaction varied based on the solvent used .


Physical And Chemical Properties Analysis

Dichloro(diethoxy)silane has a density of 1.1±0.1 g/cm3 . Its boiling point is 134.0±9.0 °C at 760 mmHg . The melting point is -130°C . The flash point is 31.0±10.8 °C .

Scientific Research Applications

Hydrolysis and Etherification Studies

Dichloro(diethoxy)silane has been studied for its behavior in hydrolysis and etherification reactions. Research by Dorofeenko et al. (1969) focused on the hydrolysis and etherification of (o-carboranylisopropyl)dichloro(methyl)silane, leading to the synthesis of (o-carboranylisopropyl)(methyl)silanediol and (o-carboranylisopropyl)diethoxy(methyl)silane (Dorofeenko et al., 1969).

Electrical Conductivity Enhancement

The polymerization of diethoxy-bis(2-thienyl)silane (EOTS) with iron(III) chloride, resulting in poly[diethoxy-bis(2-thienyl)silane] without losing the diethoxysilylene moiety, was investigated by Taniki et al. (1993). This process demonstrated an improvement in electrical conductivity, illustrating the potential of dichloro(diethoxy)silane in conducting polymer development (Taniki et al., 1993).

Synthesis of Organofunctional Silanes

Andrianov and Makarova (1956) explored methods for introducing silicon-attached alkyl containing ether or ester groupings into alkoxyalkyl(or aryl)silanes and acetoxyalkylsilanes, including dichloro(diethoxy)silane. This research contributed to the synthesis of novel organosilicon compounds (Andrianov & Makarova, 1956).

Intramolecular Coordination Studies

Belzner et al. (1998) examined organosilicon compounds bearing 2-(trimethylhydrazinomethyl)phenyl and 2-(trimethylhydrazino)phenyl substituents. They used dichloro(diethoxy)silane in reactions leading to functionalized silanes, revealing insights into the coordination ability of certain substituents at the silicon center (Belzner et al., 1998).

Hydrophobic Interactions and Surface Modification

Cecil (1967) demonstrated the use of glass beads coated with dichlorodimethyl silane as a model system for studying hydrophobic interactions. This research highlighted the potential for dichloro(diethoxy)silane derivatives in understanding and modifying surface properties (Cecil, 1967).

Hydrophobization of Fabrics

Makowski (2019) explored the hydrophobization of cotton fabric using silanes with different substituents, including dichloro(diethoxy)silane derivatives. This study provided insights into the efficiency of different silanes in modifying fabric surfaces to achieve hydrophobic properties (Makowski, 2019).

Safety And Hazards

The safety data sheet for Dichloro(diethoxy)silane indicates that it is fatal in contact with skin and causes severe skin burns and eye damage . Precautionary measures include not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dichloro(diethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXHBIETZKGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196901
Record name Silane, dichlorodiethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(diethoxy)silane

CAS RN

4667-38-3
Record name Silane, dichlorodiethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorodiethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxydichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Ramachandran, M Ram - 2023 - bonndoc.ulb.uni-bonn.de
This Ph.D. thesis describes the P-centered as well as other heteroatom-centered reactions of mixed-atom heterocyclic compounds. Initially, the synthesis of the anionic imidazole-2-…
Number of citations: 0 bonndoc.ulb.uni-bonn.de
R Fetouaki - 2006 - archiv.ub.uni-heidelberg.de
Die Modifizierung der Phosphanlinker der dppm-Reihe mit Boran als Schutzgruppe brachte neben den technischen Vorteilen (Handhabung unter Luftatmosphäre) und analytischen …
Number of citations: 3 archiv.ub.uni-heidelberg.de

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